molecular formula C13H15BrN2O2 B2667436 2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide CAS No. 1436103-29-5

2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide

Cat. No.: B2667436
CAS No.: 1436103-29-5
M. Wt: 311.179
InChI Key: WNPOOXSBLYTIRJ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide typically involves the following steps:

    Nitrile Formation:

    Amidation: The formation of the final acetamide structure.

Industrial Production Methods

Industrial production methods may involve large-scale bromination and nitrile formation reactions under controlled conditions to ensure high yield and purity. Specific catalysts and solvents are often used to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique functional groups.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, in a biochemical context, it may interact with specific enzymes or receptors, modulating their activity. The bromine and cyano groups could play a role in binding interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-methoxyphenyl)acetamide: Lacks the cyano group.

    N-(2-Cyanopropan-2-yl)acetamide: Lacks the brominated aromatic ring.

    2-(5-Bromo-2-methoxyphenyl)-N-methylacetamide: Has a methyl group instead of the cyano group.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,8-15)16-12(17)7-9-6-10(14)4-5-11(9)18-3/h4-6H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPOOXSBLYTIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)CC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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